molecular formula C10H10O4 B2495996 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid CAS No. 1785202-35-8

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid

Cat. No.: B2495996
CAS No.: 1785202-35-8
M. Wt: 194.186
InChI Key: HRIWCVZFEMKJCJ-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.

Mechanism of Action

    Target of Action

    Benzofuran derivatives have been shown to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

    Biochemical Pathways

    Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities

Preparation Methods

Chemical Reactions Analysis

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cyclization reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans .

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-4-6(10(11)12)5-9-7(8)2-3-14-9/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIWCVZFEMKJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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